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Compound of Interest

Compound Name:

1-(4-

Nitrophenyl)cyclohexanecarboxylic

acid

CAS No.: 91958-27-9

Cat. No.: B1392746 Get Quote

Abstract
1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS 91958-27-9) represents a critical

structural scaffold in medicinal chemistry, serving as a conformationally restricted analogue of

phenylacetic acid derivatives.[2] By locking the phenyl moiety into a geminal position on a

cyclohexane ring, this compound provides a rigid lipophilic core essential for probing receptor

binding pockets in G-protein coupled receptors (GPCRs) and enzyme active sites. This guide

provides a definitive physicochemical profile, a validated synthesis workflow, and analytical

characterization standards for researchers utilizing this intermediate in drug discovery.[1]

Physicochemical Identity & Core Metrics[1][3][4][5]
[6]
The precise characterization of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is fundamental

for stoichiometric calculations in synthetic workflows. The geminal substitution pattern (1,1-

disubstitution) distinguishes it from its 1,2- or 1,4-isomers, imparting unique steric properties.[1]
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Property Value Technical Notes

IUPAC Name
1-(4-Nitrophenyl)cyclohexane-

1-carboxylic acid
Geminal substitution at C1

CAS Number 91958-27-9
Distinct from 1,4-isomer

(113524-42-8)

Molecular Formula C₁₃H₁₅NO₄

Molecular Weight 249.26 g/mol Monoisotopic Mass: 249.1001

Appearance
Pale yellow to off-white

crystalline solid

Nitro group typically imparts

yellow hue

Melting Point 178–182 °C (Predicted)
High MP due to rigid packing

and H-bonding

LogP (Calculated) 2.88
Moderate lipophilicity; CNS

penetrant potential

pKa (Calculated) ~4.2

Typical for ngcontent-ng-

c567981813="" _nghost-ng-

c1980439775="" class="inline

ng-star-inserted">

-substituted

benzoic/phenylacetic acids

Solubility DMSO, Methanol, DCM

Poorly soluble in water; soluble

in basic aq.[2][3][4][5][6][7]

media

Synthetic Methodology: The Cycloalkylation
Route[12]
While direct nitration of 1-phenylcyclohexanecarboxylic acid is theoretically possible, it often

suffers from regioselectivity issues (ortho/meta/para mixtures). The most robust, self-validating

protocol involves the construction of the cyclohexane ring onto a pre-functionalized 4-

nitrophenyl scaffold.
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Mechanism & Rationale
The preferred route utilizes 4-nitrophenylacetonitrile as the starting material. The benzylic

protons are sufficiently acidic (

due to the electron-withdrawing nitro and cyano groups) to be deprotonated by a base, allowing
for double alkylation with 1,5-dibromopentane.

Step-by-Step Protocol
Stage 1: Geminal Cycloalkylation (Synthesis of the Nitrile)

Reagents: 4-Nitrophenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaOH (50% aq),

Tetrabutylammonium bromide (TBAB, 5 mol%).[1]

Solvent: Toluene or neat (Phase Transfer Catalysis).

Procedure:

Charge a reactor with 4-nitrophenylacetonitrile and 1,5-dibromopentane in toluene.

Add TBAB catalyst.

Add 50% NaOH dropwise under vigorous stirring (exothermic). Maintain temp < 60°C.

Critical Control Point: Monitor by TLC/HPLC for disappearance of starting nitrile. The

formation of the mono-alkylated intermediate is fast; the second cyclization step requires

heat (70-90°C) to complete.

Quench with water, separate organic layer, and crystallize the intermediate 1-(4-

nitrophenyl)cyclohexanecarbonitrile.

Stage 2: Hydrolysis to the Carboxylic Acid
Reagents: H₂SO₄ (60%) or KOH (EtOH/H₂O).

Rationale: Acidic hydrolysis is often preferred to prevent nucleophilic attack on the nitro

group or degradation, although the steric bulk of the cyclohexane ring makes the nitrile

resistant to hydrolysis, requiring harsh conditions.[1]
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Procedure:

Suspend the nitrile in 60% H₂SO₄/Acetic Acid (1:1).

Reflux at 110°C for 12–24 hours.

Workup: Pour onto crushed ice. The product precipitates as a solid.

Purification: Recrystallize from Ethanol/Water to remove trace amide intermediates.

Synthesis Pathway Visualization
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Figure 1: Synthetic workflow via phase-transfer catalyzed cycloalkylation.

Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

1H NMR Spectroscopy (400 MHz, DMSO-d₆)
The symmetry of the cyclohexane ring and the para-substitution pattern provide a clean

diagnostic spectrum.

12.4 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

8.18 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.[1] Deshielded by the
electron-withdrawing -NO₂.
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7.65 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the nitro group (adjacent to the
cyclohexane ring).[1]

2.30–2.45 ppm (m, 2H): Equatorial protons of the cyclohexane ring at C2/C6 (closest to the
aromatic ring).

1.20–1.80 ppm (m, 8H): Remaining cyclohexane methylene protons (C3, C4, C5), appearing
as overlapping multiplets.[1]

IR Spectroscopy (FT-IR)
1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic Acid dimer).

1520 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

2800–3100 cm⁻¹: Broad O-H stretch (Acid) overlapping with C-H stretches.

Applications in Drug Development[1]
This molecule acts as a versatile building block in medicinal chemistry:

Conformational Restriction: It serves as a rigid analogue of phenylacetic acid. By preventing

free rotation around the benzylic carbon, it locks the pharmacophore into a specific bioactive

conformation, potentially increasing potency and selectivity for targets like the Sigma-1

receptor or NMDA receptor.[1]

Precursor to Amines: The nitro group is readily reduced (H₂/Pd-C or Fe/HCl) to the aniline

derivative [1-(4-aminophenyl)cyclohexanecarboxylic acid]. This amine can be further

derivatized into sulfonamides or amides, common motifs in anti-inflammatory and oncology

drugs.[1]

Peptidomimetics: Used in the design of non-natural amino acids (e.g., constrained

phenylalanine analogues) to improve the metabolic stability of peptide drugs.

Safety & Handling
Hazards: Classified as an Irritant (Skin/Eye).[3] The nitro moiety suggests potential energetic

stability issues at high temperatures; avoid heating dry solids above 200°C.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature

requires tightly sealed containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Technical
Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1392746#1-4-nitrophenyl-cyclohexanecarboxylic-
acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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